(S)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid
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Overview
Description
(S)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid is a chiral amino acid derivative It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available furan-2-carboxylic acid and tert-butyl carbamate.
Step 1 Formation of the Boc-Protected Amino Acid:
Step 2 Amination:
Step 3 Hydrolysis:
Industrial Production Methods
Industrial production of (S)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various furan derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The Boc-protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: (S)-3-amino-3-(furan-2-yl)propanol.
Substitution: (S)-3-amino-3-(furan-2-yl)propanoic acid.
Scientific Research Applications
(S)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid is utilized in various fields of scientific research:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein engineering.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid depends on its application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amino acid. The furan ring can interact with biological targets through π-π stacking and hydrogen bonding, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-amino-3-(furan-2-yl)propanoic acid
- (S)-3-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid
- (S)-3-((tert-Butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid
Uniqueness
(S)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of heterocyclic compounds and enhances its potential in medicinal chemistry for the development of novel therapeutic agents.
Properties
IUPAC Name |
(3S)-3-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-8(7-10(14)15)9-5-4-6-17-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIWANHPRXTWCF-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426604 |
Source
|
Record name | Boc-(S)-3-amino-3-(2-furyl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217736-81-6 |
Source
|
Record name | Boc-(S)-3-amino-3-(2-furyl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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